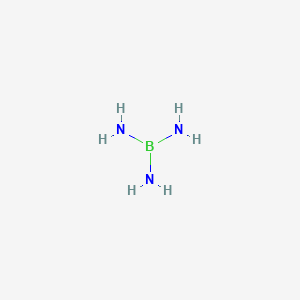
CID 71355459
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71355459 is a chemical compound with unique properties and applications in various fields. This compound has garnered significant attention due to its potential uses in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential.
Vorbereitungsmethoden
The synthesis of CID 71355459 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include the use of organic solvents and catalysts to facilitate the reaction. The preparation method typically involves dissolving organic amine in a solvent, adding dianhydride, and stirring the mixture to react . This process may also involve additional steps to purify and isolate the final product.
Analyse Chemischer Reaktionen
CID 71355459 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .
Wissenschaftliche Forschungsanwendungen
CID 71355459 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it has potential therapeutic applications, including its use in drug development and disease treatment. Additionally, this compound is utilized in industrial processes for the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of CID 71355459 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. This interaction can lead to various physiological and biochemical changes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
CID 71355459 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. For instance, compounds with similar molecular frameworks may exhibit comparable reactivity and applications. this compound may possess distinct properties that make it more suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, preparation methods, and applications make it a valuable asset for researchers and industry professionals. Understanding its chemical reactions, mechanism of action, and comparison with similar compounds can further enhance its utilization and development.
Eigenschaften
CAS-Nummer |
12006-66-5 |
|---|---|
Molekularformel |
Au2Pb |
Molekulargewicht |
601 g/mol |
InChI |
InChI=1S/2Au.Pb |
InChI-Schlüssel |
HGOUQXSWBPOFPK-UHFFFAOYSA-N |
Kanonische SMILES |
[Au].[Au].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



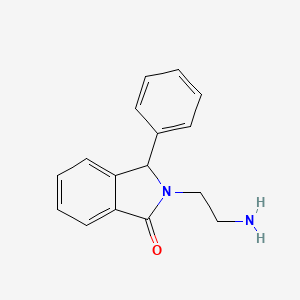

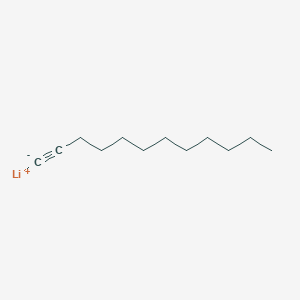

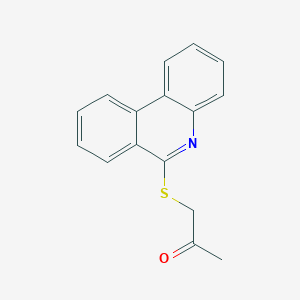
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
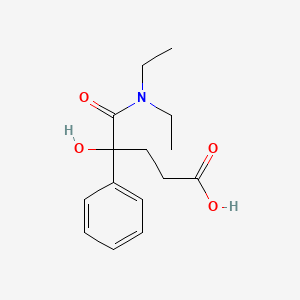
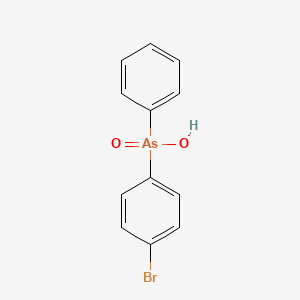

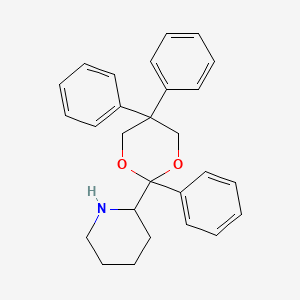
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)

